molecular formula C9H11ClN2O B3058172 2-[(2-Chloroethyl)amino]benzamide CAS No. 88267-60-1

2-[(2-Chloroethyl)amino]benzamide

Cat. No.: B3058172
CAS No.: 88267-60-1
M. Wt: 198.65 g/mol
InChI Key: GIOSKUACDFONCO-UHFFFAOYSA-N
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Description

2-[(2-Chloroethyl)amino]benzamide is an organic compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound is known for its applications in various scientific fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a chloroethyl group attached to an amino group, which is further connected to a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloroethyl)amino]benzamide typically involves the reaction of 2-chloroethylamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Chloroethyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-[(2-Chloroethyl)amino]benzamide is unique due to its specific chemical structure, which allows it to interact with multiple molecular targets.

Properties

IUPAC Name

2-(2-chloroethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-5-6-12-8-4-2-1-3-7(8)9(11)13/h1-4,12H,5-6H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOSKUACDFONCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518572
Record name 2-[(2-Chloroethyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88267-60-1
Record name 2-[(2-Chloroethyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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